REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:4]=1[C:5](OC)=[O:6].[NH3:14]>C1COCC1.CO>[Br:13][C:10]1[CH:9]=[C:4]2[C:3]([CH2:2][NH:14][C:5]2=[O:6])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C(=O)OC)C=C(C=C1)Br
|
Name
|
THF methanol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution obtained
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with water, diethyl ether and hexane
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol/dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |